[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
Overview
Description
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the oxazole derivative with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxazole aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the oxazole ring to form dihydrooxazole derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed in condensation reactions.
Major Products
Oxidation: Oxazole aldehydes, oxazole carboxylic acids.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives.
Condensation: Imines, Schiff bases.
Scientific Research Applications
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [5-(2-Chlorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
- [5-(2-Bromophenoxymethyl)-1,2-oxazol-3-yl]methanamine
- [5-(2-Methylphenoxymethyl)-1,2-oxazol-3-yl]methanamine
Uniqueness
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall stability compared to its analogs with different substituents.
Properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9/h1-5H,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVMJRCROMOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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